

RO9021: A Comparative Analysis of Kinase Selectivity

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Compound of Interest		
Compound Name:	RO9021	
Cat. No.:	B15578818	Get Quote

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of **RO9021**, a novel spleen tyrosine kinase (Syk) inhibitor. The data presented is based on in vitro experimental findings and is intended to serve as a valuable resource for evaluating **RO9021** in the context of kinase inhibitor research and development.

Executive Summary

RO9021 is a potent and highly selective ATP-competitive inhibitor of spleen tyrosine kinase (Syk). Kinase profiling against a broad panel of 392 non-mutant kinases has demonstrated its high specificity for Syk. This guide presents the quantitative selectivity data for **RO9021** and provides a comparative context with the first-in-class Syk inhibitor, R406 (the active metabolite of fostamatinib). Detailed experimental methodologies and visual representations of the relevant signaling pathway and experimental workflow are also included to provide a comprehensive overview.

Data Presentation: Kinase Selectivity Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following tables summarize the quantitative data from kinase profiling studies of **RO9021** and a comparator, R406.

Table 1: Selectivity Profile of **RO9021** Against a Kinase Panel



The following table lists the kinases that exhibited more than 90% inhibition when screened with 1 μ M **RO9021** in a KinomeScan assay.[1] This competitive binding assay measures the ability of a compound to displace a ligand from the kinase active site. The data highlights the high selectivity of **RO9021** for Syk.

Kinase Target	Percentage Inhibition at 1 μM
SYK	>99%
CAMK1D	>90%
CAMK1G	>90%
DCAMKL3	>90%
MAP4K1	>90%
MINK1	>90%
TNK1	>90%

Table 2: Comparative Selectivity Profile of R406

R406, the active metabolite of the first-in-class Syk inhibitor fostamatinib, has been reported to be less selective than next-generation inhibitors. The following table presents a selection of kinases inhibited by R406 at therapeutically relevant concentrations, illustrating its broader kinase activity profile.



Kinase Target	IC50 (nM)
SYK	41
KDR (VEGFR2)	48
FLT3	1.5
RET	115
LYN	69
c-KIT	370
CSF1R (FMS)	8

Note: Data for R406 is compiled from various sources and assay conditions may differ.

Experimental Protocols

KinomeScan™ Assay Methodology

The kinase selectivity data for **RO9021** was generated using the KinomeScan[™] platform, a competitive binding assay.

Principle: This assay quantifies the interaction between a test compound and a panel of kinases. Each kinase is tagged with DNA, and the assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduction in the amount of kinase bound to the immobilized ligand indicates that the test compound is competing for the kinase's active site.

Procedure:

- Preparation of Kinase-tagged Phage: A large panel of human kinases are expressed as fusions with T7 bacteriophage.
- Immobilization of Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support (e.g., beads).



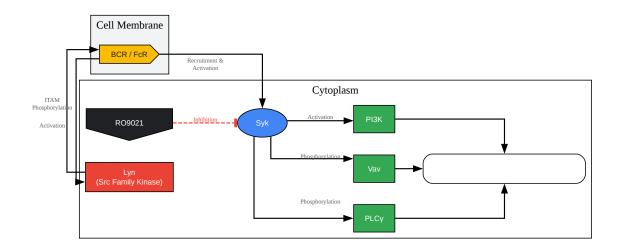
- Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test compound (RO9021) are incubated together. RO9021 competes with the immobilized ligand for binding to the kinase.
- Quantification: After incubation, the unbound phage and compound are washed away. The
 amount of kinase-tagged phage remaining bound to the solid support is quantified using
 quantitative PCR (qPCR) of the DNA tag.
- Data Analysis: The results are reported as the percentage of kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control (vehicle). A lower percentage indicates stronger binding of the test compound to the kinase.

Mandatory Visualization

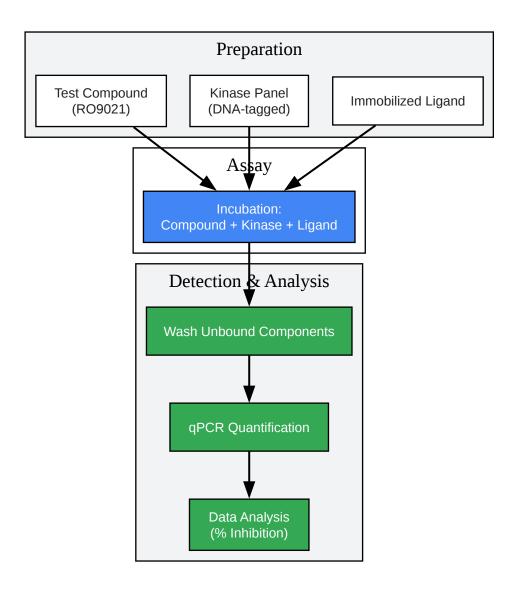
Spleen Tyrosine Kinase (Syk) Signaling Pathway

Syk is a key mediator of signal transduction downstream of various immunoreceptors, including the B-cell receptor (BCR) and Fc receptors. Its activation triggers a cascade of downstream signaling events that are crucial for immune cell function.









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References

• 1. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]



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